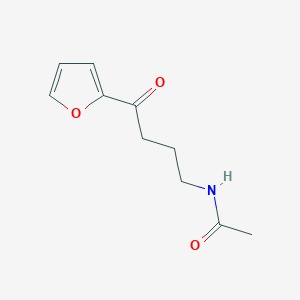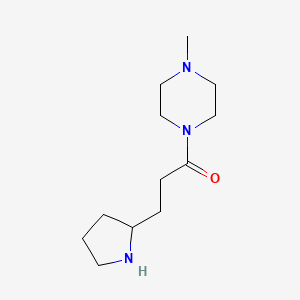
1-(4-Methylpiperazin-1-yl)-3-(pyrrolidin-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MPHP , belongs to the class of substituted cathinones. These compounds are structurally related to amphetamines and are often associated with psychoactive effects. MPHP features a piperazine ring and a pyrrolidine ring, connected by a propanone linker. Its chemical formula is C₁₃H₂₀N₂O.
Vorbereitungsmethoden
Synthetic Routes:
Reductive Amination:
Industrial Production:
- While MPHP is not widely produced industrially, it can be synthesized in research laboratories for scientific investigations.
Analyse Chemischer Reaktionen
MPHP undergoes various chemical reactions:
Oxidation: MPHP can be oxidized to form its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction of MPHP can yield secondary amines or alcohols.
Substitution: The piperazine ring can undergo N-alkylation or N-acylation reactions.
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
MPHP has been studied in various fields:
Neurochemistry: Researchers investigate its effects on neurotransmitter systems, especially dopamine and serotonin.
Pharmacology: MPHP’s psychostimulant properties are of interest.
Forensic Toxicology: Detection and analysis in biological samples.
Designer Drug Market: MPHP has appeared in illicit drug formulations.
Wirkmechanismus
- MPHP likely acts as a reuptake inhibitor for dopamine and norepinephrine transporters, leading to increased synaptic levels of these neurotransmitters.
- It may also interact with serotonin receptors.
- The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- MPHP shares structural similarities with other substituted cathinones, such as α-PVP (alpha-pyrrolidinopentiophenone) and MDPV (methylenedioxypyrovalerone).
- Its uniqueness lies in the specific combination of the piperazine and pyrrolidine rings.
Remember that MPHP’s psychoactive effects and potential risks make it a subject of regulatory concern. Always prioritize safety and adhere to legal guidelines when researching or handling such compounds
Eigenschaften
Molekularformel |
C12H23N3O |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
1-(4-methylpiperazin-1-yl)-3-pyrrolidin-2-ylpropan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-14-7-9-15(10-8-14)12(16)5-4-11-3-2-6-13-11/h11,13H,2-10H2,1H3 |
InChI-Schlüssel |
KJARMSMFZXIAOG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)CCC2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



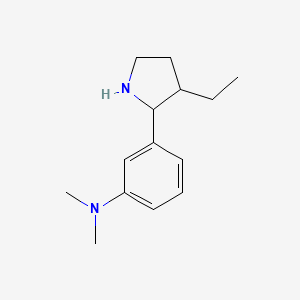

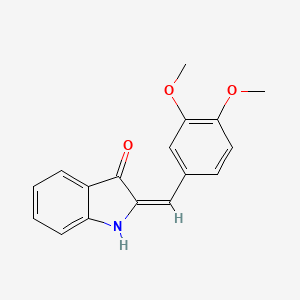
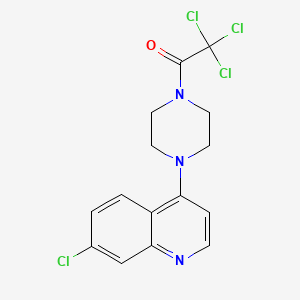
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)
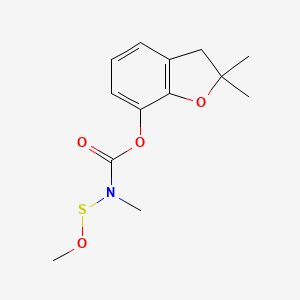
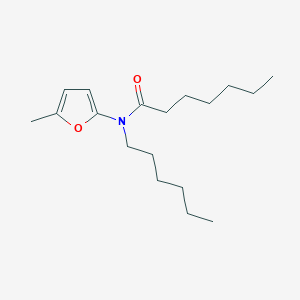
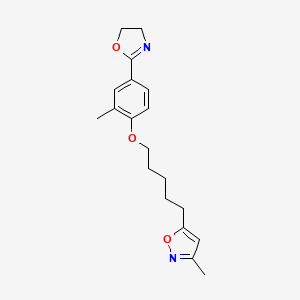
![(2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid](/img/structure/B12903874.png)
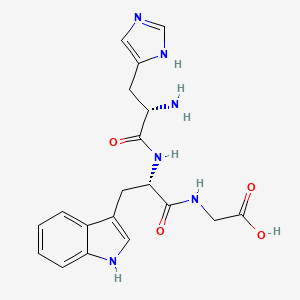
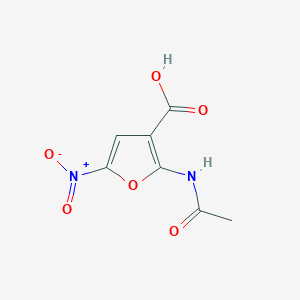
![2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane](/img/structure/B12903899.png)
